molecular formula C22H27NO2 B081174 Proxibutene CAS No. 14089-84-0

Proxibutene

Cat. No. B081174
CAS RN: 14089-84-0
M. Wt: 337.5 g/mol
InChI Key: QNYRJYLGBCLNFA-UHFFFAOYSA-N
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Description

Proxibutene is a synthetic compound that belongs to the class of benzimidazoles. It has been studied for its potential therapeutic applications, especially in the field of cancer research. Proxibutene has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells.

Scientific Research Applications

  • Cardioprotective Effects in Heart Failure Treatment : Probucol was found to attenuate oxidative stress and energy starvation in an experimental model of heart failure, suggesting its potential as a cardioprotective agent (El-demerdash et al., 2005).

  • Inhibition of Pulmonary Artery Smooth Muscle Cell Growth : Probucol analogs showed differential inhibitory effects on the growth of distal and proximal human pulmonary artery smooth muscle cells, which could be relevant in treating pulmonary hypertension (Wharton et al., 2000).

  • Protection Against Lipid Peroxidation and DNA Damage : Studies have shown that Probucol can inhibit lipid peroxidation and DNA damage induced by certain toxic agents, indicating its potential in cancer prevention and as an antioxidant (Iqbal et al., 2004).

  • Treatment of Gynecologic Malignancies : Probucol was evaluated for its effectiveness in attenuating certain side effects in patients treated for gynecologic malignancies, suggesting its utility in oncology (Drake et al., 2004).

  • Re-evaluation for Cardiovascular Disease Treatment : Probucol's diverse pharmacological properties and therapeutic effects on cardiovascular systems have led to its re-evaluation as a treatment option for cardiovascular diseases (Yamashita & Matsuzawa, 2009).

  • Potential in Treating Ischemic Stroke : Research indicates that Probucol might be beneficial for the treatment of ischemic stroke, particularly in patients with hyperlipidemia. Its anti-inflammatory actions could play a significant role in its therapeutic effects (Jung et al., 2016).

  • Effects on In Vivo QT Interval Prolongation : Studies on the effects of Probucol on QT interval prolongation in conscious dogs revealed its potential risks in inducing QT prolongation, particularly with long-term exposure (Nogawa et al., 2013).

  • Increase in Plaque Stability in Atherosclerosis : Probucol was found to attenuate inflammation and increase the stability of vulnerable atherosclerotic plaques, which could be beneficial in atherosclerosis treatment (Li et al., 2011).

properties

IUPAC Name

[3-[(dimethylamino)methyl]-1,2-diphenylbut-3-en-2-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO2/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19/h6-15H,2,5,16-17H2,1,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNYRJYLGBCLNFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(=C)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864467
Record name 3-[(Dimethylamino)methyl]-1,2-diphenylbut-3-en-2-yl propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Proxibutene

CAS RN

14089-84-0, 47419-52-3
Record name Proxibutene [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014089840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexproxibutene [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047419523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(Dimethylamino)methyl]-1,2-diphenylbut-3-en-2-yl propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROXIBUTENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F228A0THI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DEXPROXIBUTENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ESH23ZBF8P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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